N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Catalog No.
S8178369
CAS No.
M.F
C10H18N2O
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

Product Name

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide

IUPAC Name

N,N-dimethyl-6-azaspiro[2.5]octane-2-carboxamide

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c1-12(2)9(13)8-7-10(8)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3

InChI Key

GCQKVSYESWUWLL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1CC12CCNCC2

Canonical SMILES

CN(C)C(=O)C1CC12CCNCC2

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide is a chemical compound characterized by its spirocyclic structure, which includes a nitrogen atom in the six-membered ring. The compound features a dimethyl group attached to the nitrogen, contributing to its unique properties. Its molecular formula is C_{11}H_{16}N_{2}O, with a molecular weight of approximately 196.26 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural characteristics that may influence biological activity.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
  • Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride, affecting the carbonyl group present in the carboxamide.
  • Substitution: Nucleophilic substitution reactions can occur where the dimethyl group or other substituents can be replaced with different functional groups under appropriate conditions.

The biological activity of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, which could modulate metabolic pathways and cellular signaling processes. The compound's mechanism of action may involve:

  • Enzyme Interaction: Binding to and inhibiting enzymes critical for metabolic functions.
  • Receptor Modulation: Interacting with cell surface receptors to influence signaling pathways.
  • Gene Expression Alteration: Impacting the expression of genes involved in various biological processes, potentially offering therapeutic benefits .

The synthesis of N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide typically involves several steps:

  • Formation of the Spirocyclic Core: This initial step often requires cyclization reactions involving suitable precursors and strong bases under controlled temperature conditions.
  • Introduction of the Dimethyl Group: The dimethyl amine is introduced through an amidation reaction where an amine reacts with an appropriate carboxylic acid derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: It can be utilized in studies exploring spirocyclic compounds and their interactions with biological systems.
  • Material Science: The compound's unique structure may also find applications in developing novel materials with specific properties .

Interaction studies involving N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide focus on its binding affinity and effects on biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with enzymes and receptors at the molecular level.
  • In Vitro Assays: To evaluate biological activity and efficacy against specific targets.
  • Pharmacokinetic Studies: To understand absorption, distribution, metabolism, and excretion profiles when administered in biological systems .

N,N-Dimethyl-6-azaspiro[2.5]octane-1-carboxamide shares structural similarities with several other compounds, which can be compared based on their unique properties:

Compound NameStructure CharacteristicsBiological Activity
6-Azaspiro[2.5]octaneContains a six-membered azaspiro structurePotential neuroactive properties
N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamideCyclobutyl group enhances lipophilicityInhibitory effects on certain enzymes
1-Chloro-6-azaspiro[2.5]octaneChlorinated derivative affecting reactivityVaries depending on substitution pattern

These compounds are unique due to their specific substituents and structural configurations, influencing their respective biological activities and applications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.141913202 g/mol

Monoisotopic Mass

182.141913202 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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